molecular formula C7H16N2O2S B13190802 N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide

N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide

Cat. No.: B13190802
M. Wt: 192.28 g/mol
InChI Key: MNBDJGUFYFVZEZ-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S It is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide typically involves the reaction of cyclopentylamine with formaldehyde and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopentylamine: reacts with to form an intermediate aminomethylcyclopentane.

  • The intermediate then reacts with methanesulfonyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity. The sulfonamide group may also interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Aminomethyl)cyclopentyl]methanesulfonamide
  • N-[4-(Aminomethyl)cyclopentyl]methanesulfonamide
  • N-[3-(Aminomethyl)cyclohexyl]methanesulfonamide

Uniqueness

N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the aminomethyl group on the cyclopentyl ring can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]methanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-3-2-6(4-7)5-8/h6-7,9H,2-5,8H2,1H3

InChI Key

MNBDJGUFYFVZEZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCC(C1)CN

Origin of Product

United States

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